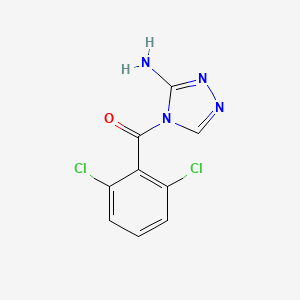![molecular formula C11H15N3O2S2 B5770909 N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide](/img/structure/B5770909.png)
N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide, also known as APS, is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. The compound is a sulfonamide derivative and has been synthesized using various methods.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide binds to the active site of carbonic anhydrase and prevents the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro, and it has been suggested that N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide may have potential as an anticancer agent. N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide has also been shown to have anti-inflammatory effects, and it has been suggested that the compound may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, there are also some limitations to using N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide has been shown to be toxic to some cell lines at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide. One area of research is the development of new synthesis methods for the compound that could increase the yield and purity of N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide. Another area of research is the investigation of the potential anticancer and anti-inflammatory effects of N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide in vivo. Additionally, there is a need for further research on the toxicity of N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide and its effects on different cell lines. Overall, N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide is a compound with a wide range of potential applications in scientific research, and further investigation of its properties could lead to new discoveries in the fields of medicine and biology.
合成法
N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonyl chloride with 1-pyrrolidinecarbothioamide in the presence of a base. Another method involves the reaction of 4-aminobenzenesulfonamide with 1-pyrrolidinecarbodithioic acid in the presence of a base. The yield of N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide varies depending on the synthesis method used.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide has been widely used in scientific research due to its various biochemical and physiological effects. The compound has been used as a tool to investigate the role of sulfonamides in biological systems. N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. The compound has also been used to investigate the role of sulfonamides in the treatment of cancer and other diseases.
特性
IUPAC Name |
N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c12-18(15,16)10-5-3-9(4-6-10)13-11(17)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,17)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYISTBARKMYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(bicyclo[4.1.0]hept-7-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5770826.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5770849.png)
![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5770852.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5770872.png)
![4-methoxybenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5770879.png)
![N-2-biphenylyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5770886.png)
![1-[2-amino-2-(hydroxyimino)ethyl]-3-hexadecyl-1H-imidazol-3-ium chloride](/img/structure/B5770888.png)
![1-[1-ethyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5770896.png)
![ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5770903.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)

![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5770932.png)
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5770935.png)
